

Thermodynamic Properties of Substituted Pyrazol-5-amine Compounds

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Compound of Interest

Compound Name:	3-methyl-N,1-diphenyl-1H-pyrazol-5-amine
CAS No.:	22896-71-5
Cat. No.:	B2920790

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Technical Guide & Whitepaper

Executive Summary

Substituted pyrazol-5-amines represent a privileged scaffold in drug discovery, serving as critical precursors for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and as core pharmacophores in kinase inhibitors (e.g., CDKs, p38 MAPK).^[1]

The thermodynamic profile of these compounds—specifically their tautomeric equilibria, crystal lattice energy (enthalpy of fusion), and solvation thermodynamics—directly dictates their synthesis efficiency, purification, and oral bioavailability. This guide synthesizes current structural data with thermodynamic principles to optimize the development of pyrazol-5-amine derivatives.

Structural Dynamics & Tautomeric Thermodynamics

The thermodynamic stability of pyrazol-5-amines is governed by prototropic tautomerism.^[2] Unlike simple heterocycles, the pyrazole ring allows for annular tautomerism (migration of the

ring proton) and substituent-dependent amino-imino exchange.

The Tautomeric Landscape

For N-unsubstituted pyrazoles, the 3-amino and 5-amino forms are tautomers.[2] In solution, the equilibrium is driven by solvent polarity and hydrogen bonding capability.

- **Gas Phase/Non-polar Solvents:** The 3-amino tautomer is generally more stable (approx. 10 kJ/mol lower in Gibbs free energy) due to minimized lone-pair repulsion between the exocyclic amine and the adjacent pyridine-like nitrogen.
- **Polar/Protic Solvents:** The 5-amino form can be stabilized by specific solvation shells or intermolecular hydrogen bonding, particularly when N1 is substituted.

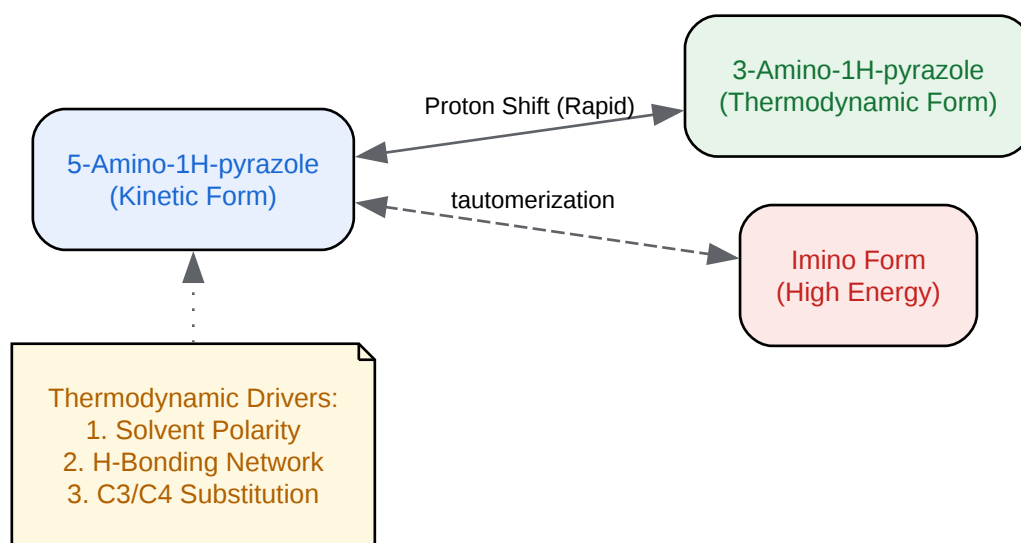
Substituent Effects on Stability

The thermodynamic preference is heavily influenced by the electronic nature of substituents at C3 and C4:

- **Electron-Withdrawing Groups (EWGs):** (e.g., -CF₃, -CN at C4) Increase the acidity of the ring NH, stabilizing the anionic conjugate base and often favoring the 5-amino form in polar media to maximize conjugation.
- **Electron-Donating Groups (EDGs):** (e.g., -CH₃, -Ph at C3) Tend to stabilize the 3-amino tautomer through inductive effects.[2]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the tautomeric shifts and the influence of environmental factors.



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Figure 1: Tautomeric equilibrium landscape of aminopyrazoles. The 3-amino form is generally thermodynamically preferred in the gas phase.

Solid-State Thermodynamics

Understanding the solid-state properties is essential for formulation and solubility prediction.^[2] The high melting points often observed in this class arise from extensive intermolecular hydrogen bonding networks involving the primary amine (donor) and the pyrazole N2 (acceptor).

Enthalpy of Fusion () and Melting Point ()

The solubility of a crystalline drug is exponentially related to its melting point and enthalpy of fusion via the Ideal Solubility Equation:

- Unsubstituted Pyrazol-5-amines: Often exhibit high melting points (>150°C) due to planar stacking and strong H-bonds.^[2]
- N-Alkylation/Arylation: Disrupts the H-bond network.^[2] For example, converting a benzamide linker to a benzylamine linker in pyrazole derivatives has been shown to drop melting points from ~170°C to ~110°C, significantly lowering the crystal lattice energy and improving solubility.

Representative Thermodynamic Data

The table below summarizes thermodynamic properties for representative substituted pyrazol-5-amines.

Compound Class	Substituent (R1, R3)	Approx. Melting Point ()	Solubility Characteristics	Thermodynamic Driver
1H-Pyrazol-5-amine	H, H	66–70 °C	High in EtOH, Mod. in Water	Low Lattice Energy
1-Phenyl-3-methyl	Ph, Me	112–115 °C	Lipophilic, Low Aq.[2] Solubility	- Stacking (Phenyl)
1-Benzyl-3-amide	Benzyl, Amide	170–180 °C	Very Low	Strong Intermolecular H-Bonds
1-Benzyl-3-amine	Benzyl, Amine	108–132 °C	Moderate/High	Disrupted Packing (Rotational Freedom)

Solution Thermodynamics & Solubility

The solution behavior of pyrazol-5-amines is non-ideal, often requiring activity coefficient corrections (e.g., NRTL or UNIQUAC models) for accurate modeling.

Solvent-Solute Interactions[2]

- Protic Solvents (Water, Methanol): Solvation is enthalpy-driven () due to H-bond formation with the exocyclic amine and ring nitrogens.
- Aprotic Solvents (DMSO, DMF): Solubility is entropy-driven, relying on dipole-dipole interactions.

Partition Coefficient (LogP)

Substituents drastically alter lipophilicity.

- Hydrophilic shifts: Introduction of amino or hydroxyl groups at C3 lowers LogP, improving aqueous solubility but potentially reducing membrane permeability.
- Lipophilic shifts: N1-phenyl or C3-CF₃ groups increase LogP (typically > 2.5), favoring membrane permeability but necessitating formulation aids (e.g., amorphous solid dispersions) to overcome solubility limits.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following self-validating protocols are recommended for characterizing these compounds.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine

and

to calculate crystal lattice energy.

- Sample Prep: Weigh 2–5 mg of dried pyrazol-5-amine derivative into a Tzero aluminum pan. Crimp hermetically.
- Reference: Use an empty, matched aluminum pan.
- Cycle:
 - Equilibrate at 25°C.
 - Ramp 10°C/min to 20°C above expected
(monitor for decomposition).
 - Cool at 10°C/min to recrystallize (check for polymorphism).
 - Second heat ramp to confirm

- Validation: Calibrate using Indium standard ().
- Analysis: Integrate the endothermic melting peak. The area under the curve (normalized by mass) yields (J/g).

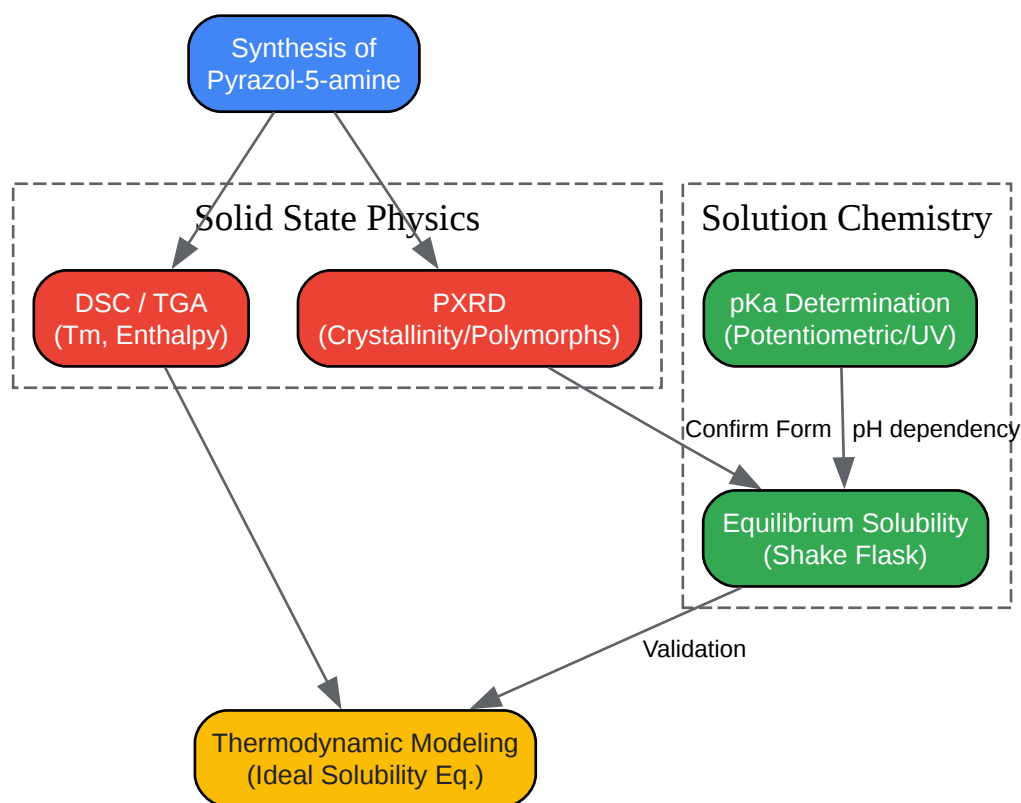
Protocol: Equilibrium Solubility (Shake-Flask Method)

Objective: Measure thermodynamic solubility (

) in buffer/solvents.

- Preparation: Add excess solid compound to 2 mL of solvent (e.g., pH 7.4 phosphate buffer) in a glass vial.
- Equilibration: Agitate at constant temperature (e.g., 25°C or 37°C) for 24–48 hours.
- Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF syringe filter (saturated with solution first to prevent adsorption).
- Quantification: Analyze supernatant via HPLC-UV.
 - Self-Validation: Check pH of the solution post-equilibration. A shift indicates salt disproportionation or degradation.

Visualization: Characterization Workflow



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Figure 2: Integrated workflow for thermodynamic characterization.

Structure-Property Relationships (SPR)

Designing for optimal thermodynamics requires balancing the lattice energy (solid state) with solvation energy (liquid state).

- N1-Substitution:
 - Small Alkyl (Me, Et): Lowers moderately; increases solubility in organic solvents.
 - Aryl (Ph): Increases -stacking; significantly raises and lowers aqueous solubility.[2]

- C3-Substitution:
 - Bulky Groups (t-Butyl):^[2]^[3] Sterically hinder close packing, potentially lowering despite increased molecular weight.
 - H-Bond Donors (Amides): Drastically increase lattice energy (), reducing solubility. Replacing amides with amines or ethers is a viable strategy to improve solubility (see Section 3.1).

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